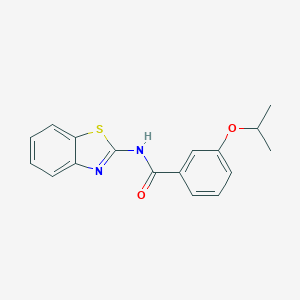

![molecular formula C17H14ClNO3 B252896 3-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252896.png)

3-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound commonly known as Indoxacarb. It is a white crystalline powder that is used as an insecticide for controlling pests in crops, vegetables, and fruits. Indoxacarb belongs to a class of chemicals called oxadiazines, which target the sodium channels of insects and disrupt their nervous system, leading to paralysis and death.

Wirkmechanismus

Indoxacarb works by targeting the sodium channels of insects, which are responsible for transmitting nerve impulses. It binds to the sodium channels and blocks them, leading to a disruption of the normal nerve impulses and paralysis of the insect. This mode of action is unique compared to other insecticides, which target other enzymes or receptors in the insect nervous system.

Biochemical and Physiological Effects:

Indoxacarb has minimal effects on non-target organisms, such as mammals and birds, due to its specific mode of action on insect sodium channels. It is also rapidly metabolized in plants and soil, reducing the risk of environmental contamination. However, some studies have shown that it can have toxic effects on aquatic organisms, such as fish and crustaceans, if it enters water bodies through runoff or spray drift.

Vorteile Und Einschränkungen Für Laborexperimente

Indoxacarb is a potent insecticide that can be used in low doses to control a wide range of pests. It has a unique mode of action that makes it effective against insect populations that have developed resistance to other insecticides. However, its use is limited by its high cost compared to other insecticides and its potential for environmental contamination if not used properly.

Zukünftige Richtungen

There are several future directions for research on Indoxacarb, including:

1. Development of new formulations that improve its efficacy and reduce its environmental impact.

2. Study of its potential as a tool for integrated pest management in combination with other control methods, such as biological control and cultural practices.

3. Investigation of its effects on non-target organisms, such as bees and other pollinators, to ensure its safety in agricultural systems.

4. Evaluation of its potential for use in public health applications, such as control of mosquito-borne diseases.

5. Development of new derivatives or analogs with improved properties, such as increased selectivity or reduced toxicity.

Synthesemethoden

Indoxacarb is synthesized through a multi-step process that involves the condensation of 4-chlorobenzoyl chloride with isopropylamine to form N-isopropyl-4-chlorobenzamide. The resulting compound is then reacted with ethyl oxalyl chloride to form 3-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one.

Wissenschaftliche Forschungsanwendungen

Indoxacarb has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of insect pests, including lepidopteran, coleopteran, and hemipteran species. It has been used in various crops, such as cotton, corn, soybean, and vegetables, to control pests like armyworms, cutworms, and aphids.

Eigenschaften

Produktname |

3-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one |

|---|---|

Molekularformel |

C17H14ClNO3 |

Molekulargewicht |

315.7 g/mol |

IUPAC-Name |

3-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-3-hydroxy-1H-indol-2-one |

InChI |

InChI=1S/C17H14ClNO3/c1-10(15(20)11-6-8-12(18)9-7-11)17(22)13-4-2-3-5-14(13)19-16(17)21/h2-10,22H,1H3,(H,19,21) |

InChI-Schlüssel |

CLQDQNKSWUZURA-UHFFFAOYSA-N |

SMILES |

CC(C(=O)C1=CC=C(C=C1)Cl)C2(C3=CC=CC=C3NC2=O)O |

Kanonische SMILES |

CC(C(=O)C1=CC=C(C=C1)Cl)C2(C3=CC=CC=C3NC2=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-butanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B252815.png)

![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B252816.png)

![4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B252818.png)

![N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B252819.png)

![N-{4-[(2,6-dimethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252820.png)

![5-nitro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B252822.png)

![5-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B252823.png)

![2-[(3,5-Dichloro-4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B252824.png)

![N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B252832.png)

![Ethyl 4-cyano-5-[(3-iodobenzoyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B252836.png)